molecular formula C8H15N3 B1355988 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine CAS No. 1005679-02-6

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1355988
CAS No.: 1005679-02-6
M. Wt: 153.22 g/mol
InChI Key: LBPWIVHXGHWTHG-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an ethyl group at position 1, a methyl group at position 3, and an ethanamine group at position 4 of the pyrazole ring. The molecular formula for this compound is C8H14N2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-diketone, followed by alkylation and amination reactions. For instance, the reaction of 1-ethyl-3-methyl-1H-pyrazole with ethylamine under controlled conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), leading to anti-inflammatory effects. It may also interact with other proteins and receptors, modulating various biological processes .

Comparison with Similar Compounds

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine, a compound featuring a pyrazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H15N3C_8H_{15}N_3 and a molecular weight of approximately 153.22 g/mol. The structure includes a five-membered pyrazole ring with an ethyl group attached to one of the nitrogen atoms, which facilitates various interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

  • The compound has shown potential in inhibiting the growth of various bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

2. Anti-inflammatory Effects

  • Studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.

3. Anticancer Potential

  • Preliminary investigations have indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, notably COX, leading to anti-inflammatory effects.
  • Receptor Modulation : It may bind to various receptors involved in pain and inflammation pathways, altering their activity and reducing symptoms associated with these conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure FeaturesUnique Aspects
2-[4-(3-Methyl-1H-pyrazol-4-yl)phenyl]ethanamineContains a phenyl group attached to a pyrazolePotentially different biological activity due to phenyl substitution
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamineDimethyl substitution on the pyrazoleMay exhibit altered pharmacological properties
(1-Ethyl-3-methylpyrazolyl)methylamineMethyl group attached to nitrogenDifferent reactivity patterns due to methyl substitution

This table highlights how variations in structure can influence biological activity and pharmacological profiles.

Case Studies

Several studies have investigated the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy
In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects using a murine model of inflammation. The results indicated significant reduction in paw edema compared to controls, suggesting a strong anti-inflammatory effect mediated by COX inhibition .

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-11-5-8(6(2)9)7(3)10-11/h5-6H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPWIVHXGHWTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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